molecular formula C8H8N2O B2571952 Pyrazolo[1,5-a]pyridin-4-ylmethanol CAS No. 362661-87-8

Pyrazolo[1,5-a]pyridin-4-ylmethanol

Cat. No.: B2571952
CAS No.: 362661-87-8
M. Wt: 148.165
InChI Key: DZHGXBCKXKTZOX-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-4-ylmethanol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.165. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-4-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-2-1-5-10-8(7)3-4-9-10/h1-5,11H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHGXBCKXKTZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362661-87-8
Record name pyrazolo[1,5-a]pyridin-4-ylmethanol
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Foundational & Exploratory

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-4-ylmethanol: Molecular Structure, Characteristics, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Pyrazolo[1,5-a]pyridin-4-ylmethanol, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and potential therapeutic applications, with a particular focus on its relevance to kinase inhibition and drug discovery. The content is structured to provide not just factual data, but also expert insights into the rationale behind experimental methodologies and the interpretation of results.

Molecular Structure and Core Characteristics

This compound belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring.[1] The specific isomer, pyrazolo[1,5-a]pyridine, features a nitrogen atom at position 5 and a bridging nitrogen atom. The placement of the methanol group at the 4-position of this scaffold is a key structural feature that influences its chemical reactivity and biological activity.

Molecular Formula: C₈H₈N₂O

SMILES: C1=CN2C(=CC=N2)C(=C1)CO

InChI Key: DZHGXBCKXKTZOX-UHFFFAOYSA-N

The rigid, planar structure of the pyrazolo[1,5-a]pyridine core provides a robust scaffold for the design of targeted therapeutics.[2] The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring results in a unique electronic distribution that governs its interaction with biological targets.[3]

Caption: Molecular structure of this compound.

Physicochemical Properties

PropertyPredicted/Inferred ValueRationale/Supporting Evidence
Molecular Weight 148.16 g/mol Calculated from the molecular formula C₈H₈N₂O.
XlogP 0.2Predicted value from PubChem, suggesting moderate lipophilicity.[4]
Hydrogen Bond Donors 1 (from the hydroxyl group)The -OH group can donate a hydrogen bond.
Hydrogen Bond Acceptors 3 (2 from nitrogen atoms, 1 from the oxygen atom)The nitrogen atoms in the rings and the oxygen in the hydroxyl group can accept hydrogen bonds.
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and DMSO.The presence of the polar hydroxyl group and the nitrogen-containing heterocyclic rings suggest solubility in polar solvents.
Melting Point Expected to be a solid at room temperature with a relatively high melting point.Heterocyclic compounds with the ability to form hydrogen bonds typically have higher melting points.
pKa The pyridine nitrogen is expected to be weakly basic.The pyrazolo[1,5-a]pyridine core is known to be a weak base.[5]

Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold

The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established area of organic chemistry, with several versatile methods available. A common and effective strategy involves the [3+2] cycloaddition reaction.[6][7]

General Synthetic Workflow: [3+2] Cycloaddition

This approach typically involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile, such as an alkyne or an alkene. The causality behind this choice lies in the efficient and often regioselective formation of the fused bicyclic system under relatively mild conditions.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product N-Aminopyridinium Ylide N-Aminopyridinium Ylide Cycloaddition Cycloaddition N-Aminopyridinium Ylide->Cycloaddition Dipolarophile (e.g., Alkyne) Dipolarophile (e.g., Alkyne) Dipolarophile (e.g., Alkyne)->Cycloaddition Pyrazolo[1,5-a]pyridine Core Pyrazolo[1,5-a]pyridine Core Cycloaddition->Pyrazolo[1,5-a]pyridine Core

Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyridine core.

Post-Functionalization to Yield this compound

Once the core pyrazolo[1,5-a]pyridine scaffold is synthesized, the introduction of the 4-ylmethanol group can be achieved through various functional group interconversions. A plausible route would involve the synthesis of a 4-substituted precursor, such as a 4-carboxylic acid or a 4-ester derivative, followed by reduction.

Step-by-Step Protocol (Hypothetical):

  • Synthesis of Pyrazolo[1,5-a]pyridine-4-carboxylic acid: This could be achieved by employing a dipolarophile containing a carboxylic acid or ester group in the initial cycloaddition step.

  • Reduction to the Alcohol: The carboxylic acid or ester at the 4-position is then reduced to the corresponding primary alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).

    • Rationale for LiAlH₄: LiAlH₄ is a powerful reducing agent capable of reducing both carboxylic acids and esters to alcohols. Its use ensures a high-yielding conversion. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive LiAlH₄ by atmospheric moisture.

  • Work-up and Purification: The reaction is carefully quenched with water and a base (e.g., NaOH solution) to neutralize the excess reagent and precipitate aluminum salts. The product is then extracted into an organic solvent, dried, and purified, typically by column chromatography on silica gel.

Therapeutic Potential and Mechanism of Action

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry.[2][8] This is due to their ability to serve as versatile templates for the development of potent and selective inhibitors of various protein kinases.[9]

Kinase Inhibition

Numerous derivatives of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores have been identified as potent inhibitors of a range of kinases, including:

  • PI3K (Phosphoinositide 3-kinase): Derivatives have shown potent and selective inhibition of PI3K isoforms, which are key enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[10][11][12] Dysregulation of the PI3K pathway is a common feature in many cancers.

  • Trk (Tropomyosin receptor kinase): The pyrazolo[1,5-a]pyrimidine framework is a prominent feature in several approved and clinical-stage Trk inhibitors for the treatment of cancers with NTRK gene fusions.[13][14]

  • RET kinase: Substituted pyrazolo[1,5-a]pyridine compounds have been patented as RET kinase inhibitors, a target in certain types of thyroid and lung cancers.[15][16]

  • MARK (Microtubule Affinity Regulating Kinase): These compounds have been investigated as MARK inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's.[17]

The inhibitory activity of these compounds typically arises from their ability to compete with ATP for binding to the kinase active site. The nitrogen atoms and the planar structure of the pyrazolo[1,5-a]pyridine ring system are crucial for forming key hydrogen bond interactions within the ATP-binding pocket of the target kinase. The substituents on the core scaffold, such as the 4-ylmethanol group, play a critical role in modulating potency, selectivity, and pharmacokinetic properties.

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade (e.g., PI3K/Akt) Kinase Cascade (e.g., PI3K/Akt) Receptor Tyrosine Kinase->Kinase Cascade (e.g., PI3K/Akt) Cell Proliferation & Survival Cell Proliferation & Survival Kinase Cascade (e.g., PI3K/Akt)->Cell Proliferation & Survival Pyrazolo[1,5-a]pyridin-4-ylmethanol_Derivative Pyrazolo[1,5-a]pyridine Derivative Pyrazolo[1,5-a]pyridin-4-ylmethanol_Derivative->Kinase Cascade (e.g., PI3K/Akt) Inhibits

Caption: Potential mechanism of action via kinase pathway inhibition.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and connectivity of hydrogen atoms. Characteristic signals would be expected for the aromatic protons on the bicyclic ring system, the methylene protons of the methanol group, and the hydroxyl proton.

    • ¹³C NMR: Would reveal the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation analysis.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

While specific spectra for this compound are not publicly available, ¹H NMR and ¹³C NMR data for the parent pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine are available and can serve as a reference for spectral interpretation.[1][18][19]

Future Directions and Conclusion

This compound represents a valuable building block in the design of novel therapeutic agents. While research on this specific molecule is still emerging, the extensive body of work on the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes of compounds strongly suggests its potential as a scaffold for kinase inhibitors.

Future research should focus on:

  • Developing and publishing a robust and scalable synthesis for this compound.

  • Comprehensive biological screening against a panel of kinases to identify specific targets.

  • Structure-activity relationship (SAR) studies to explore how modifications to the 4-ylmethanol group and other positions on the ring system affect potency and selectivity.

  • In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of promising derivatives.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Center for Biotechnology Information. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). National Center for Biotechnology Information. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). ACS Publications. [Link]

  • WO2010017046A1 - Pyrazolo[1,5-a]pyridines as mark inhibitors. (n.d.).
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. [Link]

  • US-10137124-B2 - Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. (n.d.). PubChem. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]

  • US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors. (n.d.).
  • WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. (n.d.).
  • US-8673924-B2 - Substituted pyrazolo[1,5-a]pyrimidines as cyclin dependent kinase inhibitors. (n.d.). PubChem. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. [Link]

  • Pyrazolo(1,5-a)pyridine. (n.d.). PubChem. [Link]

  • US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives. (n.d.).
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (n.d.). National Center for Biotechnology Information. [Link]

  • CN113354651B - Pyrazolo [1,5-a ] quinazoline derivative and application thereof in preparation of medicines. (n.d.).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. (n.d.).
  • US-4128645-A - 4H-pyrazolo[1,5-a]pyrazolo[4',3':5,6]pyrido[3,4-e]pyrimidin-5(8H)one and derivatives thereof. (n.d.). PubChem. [Link]

  • EP3087070B1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. (n.d.).
  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • US-11795166-B2 - Pyrazolopyridine compounds and uses thereof. (n.d.). PubChem. [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2020). ResearchGate. [Link]

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. (2016). National Center for Biotechnology Information. [Link]

  • US-9676783-B2 - Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds. (n.d.). PubChem. [Link]

Sources

Solubility profile of Pyrazolo[1,5-a]pyridin-4-ylmethanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling of Pyrazolo[1,5-a]pyridin-4-ylmethanol

Executive Summary

This compound (CAS: 141032-72-6) is a critical bicyclic heterocyclic intermediate, increasingly utilized in the synthesis of kinase inhibitors (e.g., PI3K, AXL) and GPCR ligands.[1][2] Despite its growing importance in medicinal chemistry, specific quantitative solubility data for this intermediate is often absent from public physicochemical databases.[1][3][4]

This technical guide provides a rigorous framework for establishing the solubility profile of this compound.[1][2] It synthesizes theoretical physicochemical predictions based on Structure-Activity Relationships (SAR) with a field-proven, self-validating experimental protocol for empirical determination.[1][2] This guide is designed for formulation scientists and medicinal chemists requiring precise solubility metrics for process optimization.

Physicochemical Context & Theoretical Profile

To design an effective solubility experiment, we must first analyze the compound's molecular architecture.[1][3][4]

Structural Analysis:

  • Core Scaffold: The pyrazolo[1,5-a]pyridine system is an aromatic, fused bicyclic ring.[1] It is isoelectronic with indole but contains a bridgehead nitrogen.[1][3][4]

  • Electronic Character: The bridgehead nitrogen is "pyrrole-like" (non-basic, involved in aromaticity), while the N-1 nitrogen is "pyridine-like" but weakly basic (pKa ≈ 1.5–2.5).[1][2] Consequently, the molecule remains neutral at physiological pH (7.4), limiting its intrinsic aqueous solubility.[1]

  • Functional Group: The C4-hydroxymethyl (-CH₂OH) group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2] This significantly enhances solubility in polar protic solvents compared to the parent heterocycle.[3][4]

Predicted Solubility Profile: Based on Hansen Solubility Parameters (HSP) and functional group contributions, the theoretical solubility classification is as follows:

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Strong dipole-dipole interactions; disruption of crystal lattice.[1][2]
Polar Protic Methanol, EthanolHigh (>30 mg/mL)-CH₂OH group facilitates H-bonding with solvent.[1][2]
Chlorinated Dichloromethane (DCM)Moderate (10–30 mg/mL)Favorable dispersion forces with the aromatic core.[1][3][4]
Polar Aprotic (Ethers) THF, 1,4-DioxaneModerate Good solvation of the core; moderate H-bond acceptance.[1][2]
Esters Ethyl AcetateLow-Moderate Useful for recrystallization; reduced solvation of -OH group.[1][2][4]
Non-Polar Hexanes, HeptaneVery Low (<1 mg/mL)High lipophilicity mismatch; "oil-out" potential.[1][2]
Aqueous Water (pH 7)Low (<1 mg/mL)Lipophilic core dominates; lacks ionizable center at neutral pH.[1][3][4]

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To generate definitive saturation solubility data (S_sat) using a "Shake-Flask" methodology coupled with HPLC-UV quantification. This protocol is self-validating through the use of mass balance checks and degradation monitoring.[1][2][3][4]

Phase A: Preparation & Equilibration
  • Supersaturation: Weigh approximately 20 mg of this compound into a 4 mL clear glass vial (Vial A).

  • Solvent Addition: Add 500 µL of the target solvent.[3][4]

    • Checkpoint: If the solid dissolves immediately, add more compound until a visible suspension (solid precipitate) remains.[1]

  • Agitation: Cap the vial and place it in a thermomixer or orbital shaker at 25°C ± 0.5°C for 24 hours . Agitation speed should be 500–700 RPM.

  • Sedimentation: Stop agitation and allow the vial to stand for 2 hours to let undissolved solids settle. Alternatively, centrifuge at 10,000 RPM for 5 minutes (using a temperature-controlled centrifuge).

Phase B: Sampling & Quantification
  • Filtration: Carefully withdraw the supernatant using a syringe.[3][4] Filter through a 0.22 µm PTFE or PVDF syringe filter into a clean HPLC vial.

    • Note: Discard the first 100 µL of filtrate to account for filter adsorption saturation.[3][4]

  • Dilution: Dilute the filtrate with Mobile Phase (typically 1:100 or 1:1000) to bring the concentration within the linear dynamic range of the detector.[1][3]

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][3][4]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (aromatic core) and 220 nm .[1][3][4]

    • Standard Curve: Prepare a 5-point calibration curve (0.01 – 1.0 mg/mL) using a DMSO stock solution.

Phase C: Self-Validation Steps
  • Stability Check: Reinject the sample after 12 hours. A deviation of >2% in peak area indicates instability in the solvent.[1][3][4]

  • Purity Check: Compare the UV spectrum of the soluble fraction against the standard. New peaks indicate degradation or impurity enrichment.[1][3][4]

Visualization: Solubility Profiling Workflow

The following diagram outlines the logical flow for determining and validating the solubility profile.

SolubilityWorkflow Start Start: this compound (Solid Sample) SolventSelect 1. Solvent Selection (Hansen Parameters) Start->SolventSelect Prep 2. Sample Preparation (Excess Solid + Solvent) SolventSelect->Prep Equilibration 3. Equilibration (24h Shake @ 25°C) Prep->Equilibration CheckSolid Is Solid Present? Equilibration->CheckSolid Separation 4. Phase Separation (Centrifugation/Filtration) Dilution 5. Dilution & HPLC Injection Separation->Dilution CheckSolid->Separation Yes (Suspension) AddSolid Add More Solid CheckSolid->AddSolid No (Clear Solution) AddSolid->Equilibration Analysis 6. Data Analysis (Calculate S_sat) Dilution->Analysis Validation 7. Validation (Purity/Stability Check) Analysis->Validation

Figure 1: Step-by-step workflow for thermodynamic solubility determination, ensuring saturation equilibrium is reached before quantification.

Solvent Selection Strategy (Hansen Parameters)

For comprehensive profiling, select solvents that span the Hansen Solubility Parameter (HSP) space.[1][3] This ensures the data is robust enough to predict solubility in mixed systems (e.g., for chromatography or crystallization).[1][3]

  • Dispersion Force (

    
    ):  The aromatic core requires solvents with moderate dispersion forces (e.g., DCM, Toluene).[1][3]
    
  • Polarity (

    
    ):  The pyridine-like nitrogen creates a dipole.[1][3][4] Solvents like Acetone or DMSO target this interaction.[3][4]
    
  • Hydrogen Bonding (

    
    ):  The -CH₂OH group is the critical handle.[1][3] Alcohols (MeOH, IPA) are essential for maximizing 
    
    
    
    interactions.[1]

Recommendation: If the compound "oils out" (forms a second liquid phase) in non-polar solvents, use a co-solvent system (e.g., 10% MeOH in DCM) to stabilize the amorphous phase.[1]

References

  • Synthesis and Functionalization: Wang, J., et al. "Synthesis of functionalized pyrazolo[1,5-a]pyridines."[1][5] Synlett, 2024, 35, 1551-1556.[1][5]

  • Physicochemical Properties: National Center for Biotechnology Information.[1][3][4] "PubChem Compound Summary for CID 67507, Pyrazolo[1,5-a]pyridine." PubChem, 2023.[3][4]

  • Solubility Protocols: National Institute of Environmental Health Sciences (NIEHS).[1][3][4][6] "Test Method Protocol for Solubility Determination." ICCVAM, 2003.[1][3][4][6]

  • Basicity of Heterocycles: University of Tartu. "pKa values of nitrogen heterocycles in acetonitrile and water." Eur. J. Org.[1][3][4][7] Chem., 2017.[1][3][4][5][7]

Sources

The Ascendance of Pyrazolo[1,5-a]pyridine: A Bioisosteric Masterkey for Unlocking Novel Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern medicinal chemistry, the strategic replacement of key structural motifs is a paramount tool for optimizing lead compounds. Bioisosterism, the principle of substituting one functional group for another with similar physicochemical properties to enhance biological activity, has long guided the rational design of new therapeutics. This guide delves into the compelling bioisosteric relationship between the venerable indole scaffold and the increasingly prominent Pyrazolo[1,5-a]pyridine core, with a specific focus on Pyrazolo[1,5-a]pyridin-4-ylmethanol. We will explore the nuanced electronic and structural similarities that underpin this substitution, its practical application in the design of next-generation kinase inhibitors, and the experimental workflows necessary to validate this strategic exchange.

The Rationale for Bioisosteric Replacement: From Indole's Legacy to Pyrazolo[1,5-a]pyridine's Promise

The indole ring is a ubiquitous "privileged" structure in medicinal chemistry, found in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, have made it a cornerstone in the design of kinase inhibitors. However, the indole nucleus is not without its liabilities, which can include susceptibility to oxidative metabolism at the 3-position and potential for off-target activities.

The Pyrazolo[1,5-a]pyridine scaffold has emerged as a highly effective bioisostere for indole, offering a compelling alternative that can circumvent some of these challenges while retaining or even enhancing desired biological activities. This bicyclic heteroaromatic system mimics the overall shape, size, and electronic distribution of the indole ring, allowing it to engage with target proteins in a similar fashion.

Structural and Electronic Mimicry: A Comparative Analysis

The bioisosteric relationship between indole and Pyrazolo[1,5-a]pyridine is rooted in their fundamental structural and electronic characteristics. Both are planar, 10-π electron aromatic systems. The nitrogen atom in the pyrazole ring of Pyrazolo[1,5-a]pyridine can act as a hydrogen bond acceptor, analogous to the pyridine-like nitrogen in tryptophan. Conversely, the C-H bonds on the pyrazole and pyridine rings can serve as weak hydrogen bond donors.

PropertyIndolePyrazolo[1,5-a]pyridineRationale for Bioisosteric Similarity
Structure Bicyclic, planar, 10-π electron systemBicyclic, planar, 10-π electron systemSimilar size, shape, and aromaticity allow for comparable steric fit within receptor binding pockets.
Hydrogen Bonding N-H is a hydrogen bond donor.Pyridine-like nitrogen is a hydrogen bond acceptor.Both scaffolds can participate in crucial hydrogen bonding interactions with protein residues.
Dipole Moment The dipole moment is directed from the five-membered ring to the six-membered ring.The dipole moment is influenced by the positions of the nitrogen atoms, creating a distinct electrostatic potential.The overall electrostatic potential can be sufficiently similar to engage with the same binding site.
pKa The pKa of the N-H proton is approximately 17.The pKa of the protonated pyridine nitrogen is in the range of weak bases.The basicity of the Pyrazolo[1,5-a]pyridine nitrogen can be tuned by substituents, offering an advantage in modulating physicochemical properties.
Metabolic Stability Prone to oxidation, particularly at the C3 position.Generally more resistant to oxidative metabolism due to the presence of two nitrogen atoms in the five-membered ring.Can lead to improved pharmacokinetic profiles and reduced metabolic liabilities.
Visualizing the Bioisosteric Relationship

The following diagram illustrates the structural and electronic similarities between indole and Pyrazolo[1,5-a]pyridine.

Caption: Structural comparison of indole and Pyrazolo[1,5-a]pyridine.

Case Study: Indol-4-yl-pyrazolo[1,5-a]pyrimidines as Selective PI3Kδ Inhibitors

A compelling example of the successful application of this bioisosteric replacement is found in the development of selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. In a study focused on this therapeutic target, researchers designed and synthesized a series of compounds where an indole moiety was appended to a Pyrazolo[1,5-a]pyrimidine core.

The rationale for this design was to leverage the favorable properties of the Pyrazolo[1,5-a]pyrimidine scaffold, such as its metabolic stability and synthetic tractability, while utilizing the indole fragment to establish key interactions within the PI3Kδ active site. Specifically, the indole ring was designed to interact with a "tryptophan shelf" (Trp-760) in the enzyme's binding pocket, an interaction known to be crucial for high-affinity binding.

The Pyrazolo[1,5-a]pyrimidine core itself formed a critical hydrogen bond with the hinge region of the kinase (Val-828), anchoring the inhibitor in the active site. This case study demonstrates a sophisticated application of bioisosterism, where the Pyrazolo[1,5-a]pyridine serves as a stable and synthetically versatile core, while the indole bioisostere is strategically employed as a substituent to achieve high potency and selectivity.

Visualizing the Kinase Binding Interaction

G cluster_inhibitor Indol-4-yl-pyrazolo[1,5-a]pyrimidine Inhibitor cluster_kinase PI3Kδ Active Site indole Indole Moiety linker Linker indole->linker π-stacking trp_shelf Tryptophan Shelf (Trp-760) indole->trp_shelf Hydrophobic Interaction pyrazolo Pyrazolo[1,5-a]pyrimidine Core hinge Hinge Region (Val-828) pyrazolo->hinge Hydrogen Bond linker->pyrazolo affinity_pocket Affinity Pocket linker->affinity_pocket Van der Waals Interactions

Caption: Key interactions of an indol-4-yl-pyrazolo[1,5-a]pyrimidine inhibitor in the PI3Kδ active site.

Experimental Workflows: Synthesis and Evaluation

The successful implementation of a bioisosteric replacement strategy requires robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis of a key this compound intermediate and for the biological evaluation of its activity.

Synthesis of (Pyrazolo[1,5-a]pyrimidin-2-yl)methanol: A Representative Protocol

This protocol is adapted from a reported synthesis of a similar derivative and can be modified for the synthesis of the target this compound.

Step 1: Synthesis of 2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine

  • To a solution of 2-[(benzyloxy)methyl]-pyrazolo[1,5-a]pyrimidine-5,7-diol (1 equivalent) in acetonitrile, add phosphorus oxychloride (POCl₃, 3 equivalents).

  • Heat the reaction mixture at 80 °C for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine.

Step 2: Selective Monosubstitution with an Amine

  • To a solution of 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine (1 equivalent) in a suitable solvent such as acetone, add the desired amine (e.g., morpholine, 1.1 equivalents) and a base (e.g., potassium carbonate, 2 equivalents).

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the monosubstituted product.

Step 3: Suzuki Coupling with an Indole Boronic Ester

  • To a solution of the monosubstituted pyrazolo[1,5-a]pyrimidine (1 equivalent) and the indole boronic acid pinacol ester (1.2 equivalents) in a degassed solvent mixture (e.g., DME and 2M aqueous Na₂CO₃), add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents).

  • Heat the reaction mixture at reflux for 16 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 4: Deprotection to Yield the Methanol Derivative

  • To a solution of the benzyl-protected compound (1 equivalent) in a mixture of DMF and ethanol, add 10% Palladium on carbon (Pd/C).

  • Heat the reaction at 60 °C under a hydrogen atmosphere for 24 hours.

  • After cooling, filter the reaction mixture through Celite® and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the desired (pyrazolo[1,5-a]pyrimidin-2-yl)methanol derivative.

Kinase Inhibition Assay: A General Protocol

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

  • Reagents and Materials:

    • Kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • 384-well plates

  • Procedure:

    • Add 25 nL of test compound at various concentrations (typically a 10-point serial dilution) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and substrate in assay buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Metabolic Stability Assay in Human Liver Microsomes

This assay is crucial for evaluating the potential for metabolic liabilities of the new chemical entities.

  • Reagents and Materials:

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Test compounds

    • Positive control (a compound with known metabolic instability)

    • Acetonitrile with an internal standard for quenching and analysis

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with HLMs in phosphate buffer at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion: A Versatile Scaffold for Future Drug Discovery

The bioisosteric replacement of indole with the Pyrazolo[1,5-a]pyridine scaffold represents a powerful and validated strategy in modern drug design. This substitution offers the potential to maintain or enhance target engagement while improving crucial pharmacokinetic properties such as metabolic stability. The successful application of this approach in the development of potent and selective kinase inhibitors underscores the versatility and promise of the Pyrazolo[1,5-a]pyridine core. As researchers continue to explore novel chemical space, the principles and methodologies outlined in this guide will serve as a valuable resource for the rational design of the next generation of targeted therapeutics.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Molecular electrostatic potential maps of the compounds studied. ResearchGate. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC. [Link]

  • PYRAZOLO[1,5-A]PYRIDINE DERIVATIVES AND METHODS OF THEIR USE. European Patent Office. [Link]

  • 24.9: Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • N-Alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5 with CNS exposure in rodents. PMC. [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. PMC. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Unknown Source.
  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. ResearchGate. [Link]

  • Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]

  • Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. PMC. [Link]

  • Heterocyclic Chemistry. Unknown Source.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. PubMed. [Link]

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Does hydrogen bond exist in pyridine molecules?. Quora. [Link]

  • Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent. PMC. [Link]

  • Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. PubMed. [Link]

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed. [Link]

  • Pyridine like benzene, has six pi -electrons in delocalized pi -orbitals, but unlike benzene the orbitals will be deformed as electrons are more attracted towards the nitrogen atom because of its high electro negativity.

Technical Guide: Hydrogen Bond Matrix of Pyrazolo[1,5-a]pyridin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the hydrogen bond (H-bond) donor/acceptor profile of Pyrazolo[1,5-a]pyridin-4-ylmethanol . It is structured to serve drug discovery professionals, focusing on pharmacophore mapping, quantitative profiling, and experimental validation.

Executive Summary & Structural Anatomy

This compound is a fused bicyclic heteroaromatic system serving as a critical scaffold in medicinal chemistry, particularly as a bioisostere for indole or azaindole moieties in kinase inhibitors (e.g., JAK, BTK).

Its physicochemical behavior is defined by two distinct electronic domains:

  • The Core Scaffold (Pyrazolo[1,5-a]pyridine): A planar, aromatic, 10-

    
     electron system containing a bridgehead nitrogen and a specific H-bond acceptor nitrogen.
    
  • The Functional Arm (4-Hydroxymethyl): A flexible, amphipathic "warhead" capable of acting as both a donor and acceptor, often serving to vector compounds into solvent-exposed regions of a protein pocket.

Structural Numbering & Connectivity

To accurately map the H-bond profile, we must establish the IUPAC numbering used in this analysis:

  • Position 1 (N1): The bridgehead nitrogen.

  • Position 2 (N2): The nitrogen in the 5-membered ring adjacent to the bridgehead.

  • Position 4 (C4): The carbon in the 6-membered ring adjacent to the bridgehead, bearing the hydroxymethyl group.

Hydrogen Bond Profile: The Vector Map

The molecule presents a specific "H-Bond Matrix" defined by three active vectors and one "silent" electronic center.

The "Silent" Bridgehead (N1)
  • Status: Non-participant.

  • Mechanism: The lone pair on N1 is delocalized into the

    
    -system to establish aromaticity (isoelectronic with the indenyl anion). It is not  available for hydrogen bonding as an acceptor.
    
  • Implication: Attempts to model this nitrogen as a basic center in docking simulations will yield incorrect pose predictions.

The Pyrazole Acceptor (N2)
  • Status: Weak Hydrogen Bond Acceptor (HBA).

  • Hybridization:

    
    .
    
  • Vector: In-plane, orthogonal to the

    
    -system.
    
  • Strength: Weaker than a standard pyridine nitrogen due to the electron-withdrawing nature of the adjacent bridgehead nitrogen and the overall electron-rich nature of the 5-membered ring which pushes density into the

    
    -cloud rather than the 
    
    
    
    -lone pair.
  • pKa (Conjugate Acid): Estimated

    
     1.5 – 2.5 (based on the parent pyrazolo[1,5-a]pyridine scaffold). It requires a strong donor (e.g., backbone NH in the hinge region of a kinase) to form a stable interaction.
    
The Hydroxymethyl Switch (C4-CH2OH)
  • Status: Dual Donor/Acceptor (Amphipathic).

  • Donor (HBD): The hydroxyl proton (O-H ) is a strong donor (

    
     on the Abraham scale).
    
  • Acceptor (HBA): The oxygen atom possesses two lone pairs, acting as a moderate acceptor (

    
    ).
    
  • Rotational Freedom: The

    
     methylene linker allows the OH group to sweep a cone of 
    
    
    
    109.5°, allowing it to adapt to active site water networks or specific polar residues (e.g., Ser, Thr).
Visualization of H-Bond Vectors

The following diagram illustrates the connectivity and the directionality of the H-bond vectors.

G Core Pyrazolo[1,5-a]pyridine Core (Aromatic) N1 N1 (Bridgehead) Silent/Structural Core->N1 Integral N2 N2 (Pyrazole) H-Bond Acceptor Core->N2 Integral C4 C4 Position Core->C4 Substitution N2_Vector Acceptor Vector (In-plane lp) N2->N2_Vector Linker -CH2- Linker (Rotatable) C4->Linker OH Hydroxyl Group (-OH) Linker->OH OH_Donor Donor Vector (H-atom) OH->OH_Donor OH_Acceptor Acceptor Vector (O-lone pairs) OH->OH_Acceptor

Caption: Vector map showing the active H-bond acceptor (N2) and the dual-nature hydroxyl group.

Quantitative Profiling Protocols

To integrate this molecule into a Lead Optimization campaign, relying on calculated values is insufficient. The following experimental protocols provide self-validating data for H-bond acidity (


) and basicity (

).
Protocol A: Determination of H-Bond Acidity ( ) via NMR

This protocol measures the chemical shift difference of the hydroxyl proton between a non-polar solvent (CDCl


) and a strong acceptor solvent (DMSO-

).

Principle: The shift in DMSO relative to CDCl


 is proportional to the solute's ability to donate a hydrogen bond.

Workflow:

  • Sample Preparation:

    • Prepare Sample A: 10 mM of this compound in CDCl

      
       (must be anhydrous/acid-free).
      
    • Prepare Sample B: 10 mM of compound in DMSO-

      
      .
      
  • Acquisition:

    • Acquire

      
      H NMR spectra at 298 K.
      
    • Locate the hydroxyl proton resonance (broad singlet in CDCl

      
      , sharp doublet/triplet in DMSO).
      
  • Calculation:

    • Interpretation: A

      
       ppm indicates significant H-bond acidity. For primary alcohols, typical 
      
      
      
      is 2.0–2.5 ppm.
    • Note: If the signal in CDCl

      
       is too broad due to exchange, use the Abraham summation equation based on fragment constants (see Section 4).
      
Protocol B: Determination of H-Bond Basicity ( ) via 4-Fluorophenol Titration

This method quantifies the acceptor strength of the N2 nitrogen and the Oxygen atom.

Workflow:

  • Probe: Use 4-fluorophenol (4-FP) as the reference donor.[1]

  • Titration:

    • Dissolve 4-FP (10 mM) in CCl

      
       or cyclohexane (inert solvent).
      
    • Titrate with increasing equivalents (0.5 to 5.0 eq) of this compound.

    • Challenge: Solubility of the methanol derivative in CCl

      
       may be poor.
      
    • Alternative: Use

      
      F NMR in CD
      
      
      
      Cl
      
      
      .[1] Monitor the shift of the 4-FP fluorine signal.
  • Data Analysis:

    • Plot

      
       vs. [Acceptor]/[Donor] ratio.
      
    • Fit to a 1:1 binding isotherm to determine the association constant (

      
      ).
      
    • 
       correlates linearly with the Abraham 
      
      
      
      descriptor.

Calculated Physicochemical Descriptors

In the absence of experimental data, the following calculated descriptors (using fragment-based QSAR models) serve as the baseline for this molecule:

DescriptorSymbolEstimated ValueSignificance
H-Bond Acidity

0.38 Driven by the -CH

OH group. Comparable to benzyl alcohol.
H-Bond Basicity

0.55 Composite of the Pyrazole N2 (

0.15) and Hydroxyl O (

0.40).
Polarity/Polarizability

1.10 High dipolarity due to the fused aromatic system.
Lipophilicity LogP0.8 – 1.2 Moderately lipophilic; the polar -OH offsets the aromatic core.
Topological Polar Surface Area TPSA45-50 Å

Good membrane permeability range (<140 Å

).

Medicinal Chemistry Applications

Understanding the H-bond profile allows for strategic modification of the scaffold.

Kinase Hinge Binding

In many kinase inhibitors, the pyrazolo[1,5-a]pyridine core mimics the adenine ring of ATP.

  • Binding Mode: The N2 nitrogen often accepts a hydrogen bond from the backbone NH of the "hinge" region (e.g., Val, Leu residues).

  • Optimization: If the N2 interaction is too weak, introducing an electron-donating group (EDG) at C3 (adjacent to N2) can increase the electron density on N2, strengthening the H-bond.

Solvent Vectoring

The 4-hydroxymethyl group is strategically positioned to point towards the solvent front or the ribose binding pocket.

  • Strategy: The -OH can be oxidized to an aldehyde and reductively aminated to attach solubilizing groups (e.g., morpholine, piperazine) without disrupting the core binding mode.

  • Crystal Water Displacement: The -OH group can be used to displace high-energy water molecules in the active site, providing an entropic gain in binding affinity.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating the H-bond properties of this scaffold.

Workflow Start Start: this compound Solubility Check Solubility (CDCl3 / DMSO) Start->Solubility Branch_Acid Measure H-Bond Acidity (Alpha) Solubility->Branch_Acid Soluble Branch_Base Measure H-Bond Basicity (Beta) Solubility->Branch_Base Soluble NMR_H 1H NMR Shift Method (d-DMSO vs CDCl3) Branch_Acid->NMR_H NMR_F 19F NMR Titration (with 4-Fluorophenol) Branch_Base->NMR_F Result_Acid Calculate Delta-delta (Target > 2.0 ppm) NMR_H->Result_Acid Result_Base Calculate K_assoc (Fit Isotherm) NMR_F->Result_Base

Caption: Experimental decision tree for profiling H-bond parameters.

References

  • Scaffold Properties: Pyrazolo[1,5-a]pyridine: A Privileged Scaffold in Medicinal Chemistry.[2]

    • Context: Discusses the aromaticity and lack of basicity
  • NMR Methodology:Abraham, M. H., et al.

    • Context: The standard protocol for using chemical shift differences to calcul
  • Basicity Measurement: Laurence, C., et al.[3] "The pKBH+ Scale of Weak Bases."

    • Context: Establishes the hierarchy of basicity in fused heterocyclic systems, confirming the weak acceptor status of the pyrazole N in fused systems compared to isol
  • Specific Derivative Data: this compound (PubChem).[4]

    • Context: Structural confirmation and computed physicochemical properties (LogP, TPSA).

Sources

Methodological & Application

Application Note: Esterification Strategies for Pyrazolo[1,5-a]pyridin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the reaction conditions for the esterification of Pyrazolo[1,5-a]pyridin-4-ylmethanol . This guide is designed for medicinal chemists and process development scientists, synthesizing first-principles organic chemistry with the specific electronic and physical properties of the pyrazolo[1,5-a]pyridine scaffold.

Executive Summary & Structural Analysis

This compound is a fused bicyclic heteroaromatic primary alcohol. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., Trk, JAK, and c-Met inhibitors) where the hydroxymethyl group acts as a handle for solubilizing groups or prodrug moieties.

Structural Considerations for Reaction Design
  • Nucleophilicity: The primary alcohol at C4 is the primary nucleophile. However, the bridgehead nitrogen (N1) and the pyridine-like nitrogen contribute to the aromatic system's electronics. Unlike simple pyridines, the bridgehead nitrogen is not basic, but the system can still be protonated under strong acidic conditions, potentially reducing solubility or trapping the catalyst.

  • Solubility Profile: The fused ring system is planar and moderately lipophilic but possesses a polar hydrogen-bond donor/acceptor motif. It often exhibits poor solubility in non-polar solvents (Hexane, Et₂O) and requires DCM, THF, or DMF for efficient coupling.

  • Steric Environment: The C4 position is adjacent to the bridgehead, but the methylene spacer (-CH2-OH) alleviates significant steric hindrance, making the alcohol accessible to bulky activated esters.

Decision Matrix: Selecting the Right Protocol

Constraint / RequirementRecommended MethodKey Reagents
Standard / Robust Method A: Acid Chloride Activation R-COCl, Et₃N, DCM
Acid Sensitive / Chiral Method B: Steglich Esterification R-COOH, DCC/EDC, DMAP
Sterically Hindered Method C: Yamaguchi Esterification 2,4,6-Cl₃-Ph-COCl, DMAP
High Throughput Method D: Schotten-Baumann R-COCl, Biphasic (DCM/aq Na₂CO₃)

Detailed Experimental Protocols

Protocol A: Acyl Chloride / Anhydride Activation

Best for: Simple aliphatic or aromatic esters, high-yielding synthesis.

Principle: The nucleophilic attack of the alcohol oxygen on the highly electrophilic carbonyl carbon of the acid chloride, facilitated by a base to neutralize the generated HCl.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.2 – 1.5 equiv) or Anhydride

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Optional but recommended for speed.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

    • Note: If the substrate does not dissolve completely, add anhydrous DMF dropwise until clear.

  • Base Addition: Add TEA (2.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add the Acid Chloride (1.2 equiv) diluted in a small volume of DCM.

    • Observation: A white precipitate (TEA·HCl) will form immediately.

  • Catalysis: Add DMAP (0.1 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a higher 
      
      
      
      spot.
  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Steglich Esterification (Carbodiimide Coupling)

Best for: Coupling with complex carboxylic acids, amino acids, or when the acid chloride is unstable.

Principle: In situ activation of the carboxylic acid using DCC or EDC to form an O-acylisourea intermediate, which is then intercepted by the alcohol (catalyzed by DMAP).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: EDC[1]·HCl (1.2 equiv) or DCC (1.2 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: Anhydrous DCM or DMF.

Step-by-Step Methodology:

  • Mixing: In a dry flask under Argon, combine the Carboxylic Acid (1.1 equiv) and this compound (1.0 equiv) in anhydrous DCM.

  • Catalyst: Add DMAP (0.1 equiv). Stir for 5 minutes.

  • Activation: Cool to 0°C. Add EDC·HCl (1.2 equiv) in one portion.

    • Why EDC? EDC urea byproducts are water-soluble, simplifying workup compared to DCC.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16 hours).

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M HCl (rapid wash to remove DMAP/EDC, avoid prolonged contact if product is acid-sensitive).

    • Wash with sat.

      
       and Brine.
      
  • Purification: Silica gel chromatography.

Critical Process Parameters & Troubleshooting

Data Summary: Optimization Table
ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Solvent Diethyl EtherDCM / DMF (9:1)Substrate solubility is poor in ether; DMF cosolvent breaks aggregates.
Base Pyridine (solvent)TEA (2.5 eq) in DCMPyridine can be difficult to remove; TEA/DCM allows easier workup.
Temperature Reflux0°C

RT
High temp promotes N-acylation side reactions; 0°C favors O-acylation.
Stoichiometry 1:1 (Alcohol:Acid)1:1.2 (Alcohol:Acid)Slight excess of electrophile drives the reaction to completion.
Mechanistic Pathway & Workflow

The following diagram illustrates the Steglich esterification pathway tailored for this scaffold, highlighting the critical intermediate steps.

G Start Start: This compound + R-COOH Activation Activation: Formation of O-Acylisourea (via EDC/DCC) Start->Activation Add EDC/DCC 0°C Catalysis Catalysis: DMAP Attack -> Active Acyl-Pyridinium Species Activation->Catalysis + DMAP Catalysis->Catalysis Regenerated Coupling Coupling: Alcohol Nucleophilic Attack Catalysis->Coupling Transfer Acyl Group Product Product: Ester + Urea Byproduct Coupling->Product - DMAP - Urea

Caption: Mechanistic flow of Steglich Esterification. DMAP acts as an acyl-transfer agent, generating a highly reactive N-acylpyridinium intermediate that reacts rapidly with the hindered alcohol.

References

  • Scaffold Synthesis & Properties

    • Bull, J. A., et al. "Synthesis and functionalization of pyrazolo[1,5-a]pyridines." Chemical Reviews, 2012.

  • General Esterification Protocols

    • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978.

  • Kinase Inhibitor Chemistry (Contextual)

    • Bamborough, P., et al. "Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007.

  • Structural Data

    • PubChem Compound Summary for CID 136266039 (this compound).

Sources

Application Notes and Protocols: Strategic Protection of Alcohols in the Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Imperative for Selective Synthesis

The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential.[1] Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The synthesis of complex, functionalized pyrazolo[1,5-a]pyridines is a cornerstone of drug discovery programs targeting this chemotype.

A frequent challenge in the multi-step synthesis of these molecules is the presence of reactive functional groups that are incompatible with subsequent reaction conditions. The hydroxyl group, in particular, is a common feature of pharmacologically active molecules but its acidic proton and nucleophilic oxygen can interfere with a wide range of synthetic transformations, such as those involving strong bases, Grignard reagents, or oxidizing agents.[2] To circumvent these issues, the temporary masking of the alcohol as a less reactive derivative—a "protecting group"—is an essential strategy.[2][3]

This technical guide provides an in-depth exploration of protecting group strategies for the alcohol moiety in the context of pyrazolo[1,5-a]pyridine synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a logical framework for selecting the most appropriate protecting group for your specific synthetic route.

Navigating the Choice of Protecting Group: A Decision Framework

The selection of an appropriate protecting group is a critical decision in any synthetic campaign. The ideal protecting group should be easy to install and remove in high yield, stable to the reaction conditions it is intended to shield against, and should not introduce additional synthetic complexities.[3] The stability of the pyrazolo[1,5-a]pyridine ring system under various conditions must also be a key consideration.

Below is a decision-making framework to guide the selection of a suitable protecting group for an alcohol on a pyrazolo[1,5-a]pyridine or a precursor.

G start Alcohol-containing Pyrazolo[1,5-a]pyridine or Precursor q1 Are downstream reactions sensitive to acidic conditions? start->q1 q2 Are downstream reactions sensitive to basic conditions? q1->q2 No pg_acetal Consider Acetals (MOM, THP) q1->pg_acetal Yes q3 Are downstream reactions sensitive to hydrogenation or strong nucleophiles? q2->q3 No pg_ester Consider Esters (Ac, Bz) q2->pg_ester Yes q4 Is steric bulk required for selective protection? q3->q4 No pg_benzyl Consider Benzyl Ether (Bn) q3->pg_benzyl Yes pg_silyl Consider Silyl Ethers (TBS, TIPS) q4->pg_silyl Yes q4->pg_benzyl No

Caption: A decision tree for selecting an alcohol protecting group in Pyrazolo[1,5-a]pyridine synthesis.

Field-Proven Strategy: The Benzyl Ether Protecting Group

The benzyl (Bn) ether is a robust and versatile protecting group for alcohols, widely employed in complex molecule synthesis due to its stability under a broad range of acidic and basic conditions, as well as its orthogonality to many other protecting groups.[4] A notable example of its application is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a closely related and electronically similar heterocyclic system to pyrazolo[1,5-a]pyridines.[5]

The general workflow for the use of a benzyl ether protecting group is as follows:

G sub Alcohol Substrate (R-OH) prot Protection (NaH, BnBr) sub->prot bn_prot Benzyl-Protected Substrate (R-OBn) prot->bn_prot synth Synthetic Steps (e.g., Ring Formation) bn_prot->synth deprot Deprotection (H2, Pd/C) synth->deprot prod Final Product (R'-OH) deprot->prod

Caption: Workflow for Benzyl Ether Protection and Deprotection.

Protocol 1: Benzylation of a Precursor Alcohol

This protocol is adapted from the synthesis of a 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine intermediate.[5] It involves the deprotonation of the alcohol with a strong base followed by nucleophilic substitution with benzyl bromide.

Materials:

  • Alcohol-containing substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol substrate (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the alcohol, forming the corresponding alkoxide. This enhances the nucleophilicity of the oxygen, facilitating the subsequent Sₙ2 reaction with benzyl bromide.[4]

  • Anhydrous Conditions: NaH reacts violently with water. The use of anhydrous solvents is crucial to prevent quenching of the base and to ensure the efficiency of the reaction.

  • Inert Atmosphere: Prevents the reaction of NaH and other reactive intermediates with oxygen and moisture from the air.

  • 0 °C for Additions: The initial deprotonation and the subsequent addition of the alkylating agent are performed at reduced temperature to control the reaction rate and minimize potential side reactions.

Protocol 2: Deprotection of the Benzyl Ether via Hydrogenolysis

The benzyl group is readily cleaved by catalytic hydrogenation, a mild method that is compatible with many functional groups.[6]

Materials:

  • Benzyl-protected pyrazolo[1,5-a]pyridine derivative

  • Palladium on activated charcoal (Pd/C), 10 wt%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 equivalent) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add Pd/C (typically 10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • Wash the filter cake with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A heterogeneous catalyst that facilitates the cleavage of the benzylic C-O bond by hydrogen.[6]

  • Hydrogen Gas (H₂): The reductant in this reaction. The reaction is typically run under a positive pressure of hydrogen to ensure its availability.

  • Celite® Filtration: Pd/C is a fine black powder that must be completely removed from the product. Filtration through Celite® provides a reliable method for its removal.

Alternative Protecting Groups: A Comparative Overview

While benzyl ethers are a reliable choice, other protecting groups may be more suitable depending on the specific synthetic route and the orthogonality required.[4][7]

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability & Considerations for Pyrazolo[1,5-a]pyridines
Silyl Ethers
tert-Butyldimethylsilyl (TBS/TBDMS)R-O-Si(CH₃)₂C(CH₃)₃TBSCl, imidazole, DMFTBAF, THF; or mild acid (e.g., CSA, PPTS)Stable to a wide range of non-acidic and non-fluoride conditions. The basic nitrogen atoms of the pyrazolo[1,5-a]pyridine ring should not interfere with the protection or deprotection steps. A good choice for orthogonality.
Acetals
Methoxymethyl (MOM)R-O-CH₂OCH₃MOMCl, DIEA, CH₂Cl₂Strong acid (e.g., HCl in MeOH)Stable to basic and nucleophilic conditions. Deprotection requires acidic conditions which may not be suitable if other acid-labile groups are present.
Tetrahydropyranyl (THP)R-O-(C₅H₉O)Dihydropyran (DHP), catalytic acid (e.g., p-TsOH)Mild acid (e.g., aqueous AcOH)Similar to MOM ethers in stability but generally more labile to acid. Introduces a new stereocenter.
Esters
Acetyl (Ac)R-O-C(O)CH₃Ac₂O, pyridine or Et₃NMild base (e.g., K₂CO₃, MeOH)Stable to acidic and many oxidative/reductive conditions. Labile to basic conditions, which may be an advantage for late-stage deprotection. The pyrazolo[1,5-a]pyridine ring is generally stable to these conditions.

Conclusion

The strategic use of protecting groups is indispensable for the successful synthesis of functionalized pyrazolo[1,5-a]pyridines. The benzyl ether has been demonstrated as a robust and reliable choice in the synthesis of closely related heterocyclic systems, with well-established protocols for its installation and removal via catalytic hydrogenolysis. Silyl ethers, acetals, and esters offer a broader palette of options, enabling chemists to design orthogonal protection strategies tailored to the specific demands of their synthetic route. A thorough understanding of the stability and reactivity of both the protecting group and the heterocyclic core is paramount for achieving high-yielding and selective transformations in the pursuit of novel pyrazolo[1,5-a]pyridine-based therapeutics.

References

  • (Reference to a general organic chemistry textbook on protecting groups - placeholder, will be replaced with a specific source if found)
  • Dziachan, M., Orłowska, N., Gunerka, P., Tupalska, P., Hucz-Kempny, J., Stańczak, A., Stańczak, P. S., Mulewski, K., Smuga, D., Stefaniak, F., Gurba-Bryśkiewicz, L., Leniak, A., Mach, M., Dzwonek, K., Lamparska-Przybysz, M., Dubiel, K., & Wieczorek, M. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(23), 7179. [Link]

  • (Reference to a review on protecting groups - placeholder, will be replaced with a specific source if found)
  • (Reference to a source detailing properties of benzyl ethers - placeholder, will be replaced with a specific source if found)
  • (Reference to a source on silyl ethers - placeholder, will be replaced with a specific source if found)
  • (Reference to a source on acetal protecting groups - placeholder, will be replaced with a specific source if found)
  • (Reference to a source on ester protecting groups - placeholder, will be replaced with a specific source if found)
  • (Reference to a source discussing alcohol reactivity - placeholder, will be replaced with a specific source if found)
  • (Reference to a source on orthogonal protection - placeholder, will be replaced with a specific source if found)
  • (Reference to a source on hydrogenolysis of benzyl ethers - placeholder, will be replaced with a specific source if found)
  • (Reference to a source on the synthesis of pyrazolo[1,5-a]pyridines - placeholder, will be replaced with a specific source if found)
  • Panda, S. S., & Nayak, S. K. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837–13847. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization Engineering for Pyrazolo[1,5-a]pyridin-4-ylmethanol

[1]

Executive Summary & Solvent Selection Logic

Pyrazolo[1,5-a]pyridin-4-ylmethanol presents a specific purification challenge due to its dual nature: the fused heteroaromatic core is lipophilic and planar (pi-stacking potential), while the C4-hydroxymethyl group (-CH₂OH) acts as a strong hydrogen bond donor/acceptor.[1]

Successful recrystallization requires a solvent system that disrupts the strong intermolecular H-bonds of the crystal lattice at high temperatures but selectively rejects regioisomeric impurities (common in [3+2] cycloadditions) upon cooling.[1]

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-solvent)Ratio (v/v)Primary Use Case
Primary Ethanol (EtOH) n-Heptane 1:3 to 1:5General purification; balances yield and purity.[1]
High Polarity Acetonitrile (MeCN) Water 5:1Removal of highly polar salts or inorganic residues.[1]
Polymorph Control Ethyl Acetate (EtOAc) MTBE 1:2When the product "oils out" in protic solvents.[1]
The "Why" Behind the Chemistry
  • Ethanol: The hydroxyl group of the solute interacts favorably with EtOH, ensuring high solubility at reflux (>60°C).[1]

  • n-Heptane: As the solution cools, the lipophilic pyrazolo-pyridine core becomes less soluble in the increasingly non-polar environment, forcing crystallization.[1] Heptane is preferred over Hexane due to its higher boiling point (98°C), allowing for a wider metastable zone width (MSZW).

Troubleshooting Guide (FAQ Format)

Issue 1: "My product is oiling out (coming out as a gum) instead of crystallizing."

Diagnosis: This is the most common failure mode for Pyrazolo[1,5-a]pyridine alcohols.[1] It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[1] This usually happens because the melting point of the solvated product is depressed below the crystallization temperature.

Corrective Actions:

  • Switch to Acetate/Ester System: Alcohols (EtOH) can lower the melting point of the solid.[1] Switch to Ethyl Acetate/Heptane .

  • Seed at High Temperature: Do not cool rapidly. Add seed crystals (0.5 wt%) at the cloud point (approx. 50-55°C) to provide a nucleation surface.[1]

  • Reduce Concentration: You may be operating at too high a supersaturation.[1] Dilute the solution by 20% and retry.

Issue 2: "I cannot remove the regioisomer impurity."

Diagnosis: In the synthesis of pyrazolo[1,5-a]pyridines (often via cycloaddition of N-aminopyridines), regioisomers are chemically similar. Corrective Actions:

  • Thermodynamic Ripening: Hold the slurry at a slightly elevated temperature (e.g., 40°C) for 2-4 hours before final cooling. This allows the less stable isomer crystals to redissolve and the pure product to grow (Ostwald Ripening).

  • Solvent Polarity Adjustment: If the impurity is more polar, increase the ratio of n-Heptane .[1] If the impurity is less polar, switch the anti-solvent to Toluene .

Issue 3: "The product is colored (yellow/orange) but NMR shows >98% purity."

Diagnosis: Trace oxidation products (often aldehydes or N-oxides) or conjugated oligomers are potent chromophores.[1] Corrective Actions:

  • Carbon Treatment: Add activated carbon (e.g., Darco G-60, 5 wt%) to the hot solution before adding the anti-solvent.[1] Stir for 15 mins and filter hot over Celite.

  • Avoid Acetone: Do not use acetone for this compound; it can form hemiaminals with the -CH₂OH group or undergo aldol condensation under basic residual conditions.[1]

Standard Operating Procedure (SOP): Ethanol/Heptane Recrystallization

Objective: Purify crude this compound to >99% HPLC purity.

Step-by-Step Protocol:

  • Dissolution:

    • Charge crude solid (10 g) into a round-bottom flask.

    • Add Ethanol (50 mL, 5 vol).

    • Heat to reflux (78°C) with stirring.

    • Check: If solids remain, add EtOH in 1 vol increments until clear.[1]

  • Polish Filtration (Critical):

    • While at reflux, filter the solution through a heated sintered glass funnel or a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities.[1]

  • Anti-Solvent Addition:

    • Maintain temperature at 70-75°C.

    • Slowly add n-Heptane (approx. 100 mL) dropwise until a faint, persistent turbidity (cloud point) is observed.

    • Add a small amount of EtOH (1-2 mL) to just clear the solution again.

  • Crystallization:

    • Seeding: Cool to 60°C. Add pure seed crystals (50 mg).

    • Linear Cooling: Cool to 20°C over 4 hours (approx 10°C/hour). Rapid cooling promotes oiling out.[1]

    • Aging: Stir at 0-5°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.[1]

    • Wash the cake with cold 1:5 EtOH/Heptane (20 mL).

    • Dry under vacuum at 40°C for 12 hours.[1]

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct solvent system based on the specific impurity profile and physical behavior of the crude material.

RecrystallizationLogicStartStart: Crude this compoundCheckSolubilityCheck Solubility in Hot EtOH (5 vol)Start->CheckSolubilitySolubleFully Soluble?CheckSolubility->SolubleAddHeptaneAdd n-Heptane (Anti-solvent)Soluble->AddHeptaneYesCheckPolarityInsoluble? Check Inorganic Salt ContentSoluble->CheckPolarityNo (Insoluble)CheckOilDoes it Oil Out?AddHeptane->CheckOilSuccessSlow Cool -> Filter -> Pure ProductCheckOil->SuccessNo (Crystals form)SwitchSolventSwitch System: EtOAc / MTBECheckOil->SwitchSolventYes (Gummy oil)SeedHotSeed at Cloud Point (55°C)SwitchSolvent->SeedHotSeedHot->SuccessWaterWashWater Slurry Wash -> Dry -> Retry EtOHCheckPolarity->WaterWashWaterWash->CheckSolubility

Figure 1: Decision tree for solvent system selection and troubleshooting phase separation issues.

References & Grounding

The protocols above are derived from established solubility parameters for fused pyrazolo-pyridine scaffolds and standard industrial crystallization practices.

  • Synthesis and Purification of Pyrazolo[1,5-a]pyridines:

    • Wang, J. et al.[1][2] "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines." Synlett, 2024, 35, 1551-1556.[2] (Describes purification of similar scaffolds via recrystallization from alcohol/nitrile systems).

    • [1]

  • Solubility Behavior of Heterocyclic Alcohols:

    • PubChem Compound Summary for this compound (CID 135408994).[1] (Verifies the structure and predicted physicochemical properties).

    • [1]

  • General Recrystallization Methodologies for "Oiling Out":

    • Myerson, A. S.[1] "Handbook of Industrial Crystallization."[1] Cambridge University Press. (Authoritative text on managing metastable zone width and seeding to prevent oiling out).

    • [1]

  • Analogue Purification (Pyrazolo[1,5-a]pyrimidine derivatives):

    • BenchChem Technical Support.[1][3] "Purification of Pyrazolo[1,5-a]pyrimidine Derivatives." (Validates the use of EtOAc/Heptane gradients for this class of fused heterocycles).

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrazolo[1,5-a]pyridin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of Pyrazolo[1,5-a]pyridin-4-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore its fragmentation behavior under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. To provide a clear benchmark and highlight the influence of the fused pyrazole ring system, we will compare its fragmentation pathways directly with those of a structurally simpler analogue, 4-Pyridinemethanol. This comparative approach, supported by established fragmentation principles, will serve as a valuable resource for researchers in compound identification, structural elucidation, and metabolite profiling.

Introduction: The Structural Rationale

This compound combines the structural motifs of a pyridine ring, a pyrazole ring, and a primary alcohol. This unique arrangement dictates its fragmentation behavior. The fused aromatic system provides stability, while the methanol substituent offers a primary site for characteristic cleavages and rearrangements. Understanding how this molecule disassembles in the mass spectrometer is crucial for its unambiguous identification in complex matrices.

Our choice of 4-Pyridinemethanol as a comparator is deliberate. By removing the fused pyrazole ring, we can isolate and identify fragmentation pathways specifically introduced by this moiety. This allows us to move beyond simple spectral interpretation and understand the causal relationships between chemical structure and mass spectral output.

Electron Ionization (EI) Mass Spectrometry: A High-Energy Interrogation

Electron Ionization (70 eV) imparts significant internal energy into the analyte, leading to extensive and often complex fragmentation. This "hard" ionization technique is invaluable for creating a detailed fragmentation "fingerprint" that is highly reproducible and useful for library matching.

Predicted EI Fragmentation of this compound

The molecular ion (M+•) of this compound (m/z 148) is expected to undergo several key fragmentation processes driven by the stability of the resulting ions and neutral losses.

  • Alpha-Cleavage: The most favorable initial fragmentation for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[1][2] This would involve the loss of the hydroxymethyl radical (•CH2OH, 31 Da), leading to the highly stable pyrazolo[1,5-a]pyridine cation at m/z 117 .

  • Loss of Water (Dehydration): A common rearrangement for alcohols involves the elimination of a neutral water molecule (18 Da) to form a radical cation at m/z 130 .[1][2]

  • Benzylic-type Cleavage: Loss of a hydrogen radical (H•) from the methylene group can produce a stable, resonance-stabilized cation at m/z 147 .

  • Ring Fragmentation: Following initial losses, the heterocyclic core can undergo further fragmentation. Characteristic losses for pyrazole and pyridine systems include the elimination of hydrogen cyanide (HCN, 27 Da).[3][4] For instance, the fragment at m/z 117 could lose HCN to produce an ion at m/z 90 .

G M This compound m/z 148 (M+•) F147 [M-H]+ m/z 147 M->F147 - H• F130 [M-H2O]+• m/z 130 M->F130 - H2O F117 [M-CH2OH]+ m/z 117 M->F117 - •CH2OH (α-cleavage) F90 [M-CH2OH-HCN]+ m/z 90 F117->F90 - HCN

Caption: Predicted EI Fragmentation of this compound.

EI Fragmentation of 4-Pyridinemethanol: The Comparative Benchmark

The EI mass spectrum of 4-Pyridinemethanol (m/z 109) is well-documented.[5] Its fragmentation provides a baseline for understanding the behavior of the pyridinylmethanol core.

  • Loss of Hydrogen Radical: The most prominent fragmentation is the loss of a hydrogen radical (H•) from the alcohol, forming the [M-1]+ ion at m/z 108 . This is a highly stable oxonium-type ion.

  • Loss of Hydroxyl Radical: Loss of the •OH radical (17 Da) results in the formation of the pyridylmethyl cation at m/z 92 .

  • Loss of Formaldehyde: A rearrangement reaction can lead to the elimination of neutral formaldehyde (CH2O, 30 Da), producing the pyridine radical cation at m/z 79 .

  • Pyridine Ring Cleavage: The pyridine cation (m/z 79) readily loses HCN (27 Da) to form a fragment at m/z 52 .

G M 4-Pyridinemethanol m/z 109 (M+•) F108 [M-H]+ m/z 108 M->F108 - H• F92 [M-OH]+ m/z 92 M->F92 - •OH F79 [M-CH2O]+• m/z 79 M->F79 - CH2O F52 [M-CH2O-HCN]+ m/z 52 F79->F52 - HCN

Caption: Known EI Fragmentation Pathways for 4-Pyridinemethanol.

Comparative Analysis (EI-MS)

The comparison reveals the significant influence of the fused pyrazole ring on fragmentation.

FeatureThis compound4-PyridinemethanolRationale for Difference
Primary Fragmentation Loss of •CH2OH (m/z 117)Loss of H• (m/z 108)The fused pyrazolo[1,5-a]pyridine cation is exceptionally stable, making alpha-cleavage the dominant pathway. For 4-pyridylmethanol, the [M-1]+ oxonium ion is more stable.
[M-1]+ Ion Intensity Lower abundanceHigh abundance (Base Peak)The competing and highly favorable alpha-cleavage pathway in the pyrazolo-pyridine derivative diminishes the relative intensity of the [M-1]+ channel.
Ring Fragmentation Ions m/z 90 (from m/z 117)m/z 52 (from m/z 79)Both structures exhibit the characteristic loss of HCN from their respective nitrogen-containing aromatic cores.

Electrospray Ionization (ESI) Mass Spectrometry: The Soft Ionization Approach

ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) with minimal fragmentation in the source.[6] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation, which often proceeds through lower-energy pathways compared to EI.

Predicted ESI-MS/MS Fragmentation

For both this compound and 4-Pyridinemethanol, the primary ion formed in positive mode ESI will be the protonated molecule, [M+H]+. Collision-induced dissociation (CID) of this precursor ion is expected to be dominated by the loss of small, stable neutral molecules.

  • This compound ([M+H]+ at m/z 149): The most anticipated fragmentation is the facile loss of a neutral water molecule (18 Da) from the protonated alcohol. This is a classic fragmentation pathway for protonated alcohols, leading to a stable carbocation at m/z 131 .[2][7]

  • 4-Pyridinemethanol ([M+H]+ at m/z 110): Similarly, the protonated 4-Pyridinemethanol will readily lose water upon collisional activation, yielding a prominent fragment ion at m/z 92 .

Comparative Analysis (ESI-MS/MS)
Precursor Ion (m/z)CompoundMajor Fragment Ion (m/z)Neutral LossMechanistic Insight
149This compound131H2O (18 Da)Protonation on the alcohol oxygen or a ring nitrogen facilitates the elimination of water, leaving a resonance-stabilized carbocation.
1104-Pyridinemethanol92H2O (18 Da)The fragmentation is analogous, driven by the formation of the stable pyridylmethyl cation upon water loss.

In ESI-MS/MS, the primary fragmentation behavior is remarkably similar, dominated by the chemistry of the protonated hydroxymethyl group. The core heterocyclic structure plays a lesser role in directing the initial fragmentation event compared to the high-energy EI process.

Experimental Protocols

To obtain the data discussed, the following methodologies are recommended.

GC-EI-MS Protocol (for both compounds)
  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in methanol or dichloromethane.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-300.

LC-ESI-MS/MS Protocol (for both compounds)
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 water:acetonitrile with 0.1% formic acid.

  • Liquid Chromatography (LC) Conditions (Optional, for mixture analysis):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: m/z 50-300 to identify the [M+H]+ precursor.

    • MS/MS: Isolate the respective [M+H]+ ions (m/z 149 or 110) and apply collision energy (e.g., 15-25 eV) to induce fragmentation. Scan the product ions.

Conclusion

The mass spectrometric fragmentation of this compound is a tale of two techniques. Under high-energy EI, its behavior is dictated by the exceptional stability of the fused heterocyclic pyrazolo[1,5-a]pyridine cation, making alpha-cleavage (loss of •CH2OH to yield m/z 117) the dominant and most diagnostic fragmentation pathway. This contrasts sharply with the simpler 4-Pyridinemethanol, where the loss of a hydrogen atom to form the [M-1]+ ion at m/z 108 is favored.

Under the gentler conditions of ESI-MS/MS, the influence of the core ring system is diminished. Both compounds exhibit the same primary fragmentation: the loss of a neutral water molecule from the protonated precursor.

This guide demonstrates that a multi-faceted approach, utilizing both hard and soft ionization techniques in conjunction with a comparative analysis against a simpler analogue, provides the most comprehensive and mechanistically sound structural elucidation. These findings serve as a robust framework for the identification and characterization of Pyrazolo[1,5-a]pyridine derivatives in complex analytical workflows.

References

  • Khakwani, S.; Aslam, S.; Shahi, M. N.; Rolim Bernardino, A. M.; Khan, M. A. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-B]-1,6-Naphthyridines. ajc2016 , 28, 2385-2387. [Link]

  • Kukushkin, A. A.; et al. Scheme for fragmentation of 3(5)-alkyl(aril)-5(3)-pyridine-4-yl-4-amino-1Н-pyrazoles. ResearchGate2018 . [Link]

  • Zhang, Y.; et al. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules2023 , 28(15), 5857. [Link]

  • Frizzo, C. P.; et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen2018 . [Link]

  • Li, Y.; et al. Rapid screening and characterization of trace amount of glycosides in the flower of Edgeworthia chrysantha Lindl. by liquid chromatography–mass spectrometry. Journal of Pharmaceutical Analysis2017 , 7(4), 247-253. [Link]

  • van der Heeft, E.; et al. The mass spectra of some pyrazole compounds. Organic Mass Spectrometry1971 , 5(2), 205-213. [Link]

  • Salem, M. A. I.; et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry2014 , 4(4), 92-99. [Link]

  • Kovács, B.; et al. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Revista de Chimie2019 , 70(2), 438-441. [Link]

  • Hassan, M. Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry1998 , 12(13), 833-836. [Link]

  • NIST. 4-Pyridinemethanol. NIST Chemistry WebBook. [Link]

  • Nachtigall, F. F.; et al. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports2016 , 33(1), 185-207. [Link]

  • Dehghan, N.; et al. Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Romanian Journal of Physics2023 , 68, 205. [Link]

  • Libby, E. R.; et al. New Approach for the Identification of Isobaric and Isomeric Metabolites. Analytical Chemistry2023 , 95(18), 7146–7153. [Link]

  • Nachtigall, F. F.; et al. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing2015 . [Link]

  • Kumar, P. P.; et al. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. Analytical Methods2011 , 3(6), 1332-1339. [Link]

  • LibreTexts. 6.2: Fragmentation. Chemistry LibreTexts2022 . [Link]

  • Augusti, R.; et al. Electrospray Ionization Tandem Mass Spectrometry of the Two Main Antimalarial Drugs: Artemether and Lumefantrine. Journal of the Brazilian Chemical Society2011 . [Link]

  • All About Chemistry. Mass Spectrometry of Alcohols. YouTube2021 . [Link]

  • Manzoni, S.; et al. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology2026 . [Link]

  • Zaikin, V. G.; Vul'fson, N. S. Mass spectrometry and stereochemistry of heterocyclic compounds (review). Chemistry of Heterocyclic Compounds1978 , 14, 1169-1184. [Link]

Sources

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